GLYCINE (15N)
Description
BenchChem offers high-quality GLYCINE (15N) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GLYCINE (15N) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Weight |
76.06 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Significance of Stable Isotope Applications in Biochemical and Biological Systems
The application of stable isotopes has revolutionized the study of metabolism. This technique enables researchers to follow a metabolic substrate through a series of downstream biochemical reactions, offering qualitative and quantitative information about the origin of metabolites and their relative rates of production. nih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects. maastrichtuniversity.nlscielo.br
Stable isotope tracing is particularly valuable for understanding how genetic alterations or external factors impact metabolic processes. nih.gov It has been instrumental in studying a variety of metabolic disorders and diseases, including cancer, diabetes, and neurodegenerative diseases like Alzheimer's and Parkinson's. isotope.com The use of advanced analytical techniques, such as high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise detection and quantification of isotope-labeled metabolites, providing a detailed picture of metabolic fluxes. nih.govnih.govsilantes.com
Key applications of stable isotope tracing include:
Mapping Metabolic Pathways: Elucidating the sequence of reactions that convert nutrients into energy and cellular building blocks. nih.govsilantes.com
Quantifying Metabolic Fluxes: Measuring the rate of turnover of metabolites through a specific pathway. nih.gov
Identifying Biomarkers: Discovering novel indicators of disease or metabolic state. isotope.comnih.gov
Studying Protein Turnover: Investigating the synthesis and degradation rates of proteins in various physiological and pathological conditions. maastrichtuniversity.nltandfonline.com
Rationale for Utilizing Glycine 15n As a Research Probe
Methodologies for Isotopic Labeling of Glycine with 15N
The production of Glycine (15N) primarily involves the incorporation of the heavy isotope of nitrogen, ¹⁵N, into the glycine molecule. This can be achieved through various chemical synthesis and biological expression systems.
Chemical Synthesis Approaches for 15N-Glycine Production
A common and effective method for synthesizing ¹⁵N-labeled glycine is through the amination of α-haloacids. scielo.brnih.gov This process typically utilizes a reaction between chloroacetic acid and ¹⁵N-labeled aqueous ammonia (B1221849) (¹⁵NH₃). scielo.brnih.gov To minimize the loss of the costly ¹⁵NH₃, special care and recovery systems are often employed. scielo.brnih.gov
Other established methods for glycine synthesis that can be adapted for isotopic labeling include the Strecker and Hoffmann syntheses, as well as a modification of Gabriel's synthesis using potassium phthalimide. scielo.br A modified approach to the Vogel synthesis involves the reaction of chloroacetic acid with an excess of concentrated ¹⁵N-aqueous ammonia. scielo.br This method intentionally excludes ammonium (B1175870) carbonate to prevent isotopic dilution, which would occur if the carbonate, with its natural isotopic abundance of nitrogen, were used. scielo.br
A different strategy involves a nitrogen replacement process where the ¹⁵N atom from glycine-¹⁵N is directly incorporated into anilines. This process is driven by the cleavage of the Csp²–N bond in anilines and the Csp³–N bond in glycine-¹⁵N, facilitating the synthesis of various ¹⁵N-labeled aromatic heterocycles. rsc.orgnih.gov
The synthesis yield can be influenced by the reaction conditions. For instance, in the amination of chloroacetic acid with ¹⁵NH₃(aq), varying the volume of the ammonia solution has been shown to affect the mass of glycine produced. scielo.brnih.gov
| Volume of 25% (m/v) ¹⁵NH₃(aq) (mL) | Average Glycine Mass Obtained (g) |
| 50 | 1.7 |
| 100 | 2.0 |
| 150 | 3.2 |
This table presents data on glycine production as a function of the volume of aqueous ammonia used in the synthesis reaction. The data is sourced from studies by Tavares et al. (2006). scielo.brnih.gov
Strategies for Site-Specific and Uniform 15N Enrichment
The goal of isotopic labeling is often to achieve a high degree of enrichment, either uniformly throughout the molecule or at a specific atomic position.
Uniform ¹⁵N Enrichment: In the chemical synthesis of glycine via amination with ¹⁵NH₃, the isotopic abundance of the final glycine product is directly dependent on the isotopic abundance of the initial ¹⁵N-ammonia used. scielo.br This method ensures that the nitrogen atom in the glycine molecule is the ¹⁵N isotope, leading to uniform enrichment. It has been demonstrated that using ammonia with a specific ¹⁵N isotopic labeling results in glycine with the same level of enrichment, indicating no isotopic fractionation occurs during the synthesis process. scielo.br For producing uniformly ¹⁵N-labeled proteins, expression systems like E. coli are often utilized, where ¹⁵NH₄Cl serves as the sole nitrogen source in the growth medium. nih.gov
Site-Specific ¹⁵N Enrichment: While the primary method for glycine synthesis directly labels the amino group, more complex strategies are employed for site-specific labeling in larger biomolecules like proteins. In these cases, ¹⁵N-labeled glycine can serve as a precursor. For instance, in metabolic studies, the interconversion of serine and glycine can be utilized. Serine hydroxymethyltransferase can convert ¹⁵N-serine to [¹⁵N]-glycine. acs.org This allows for the introduction of the ¹⁵N label at specific glycine positions within a protein sequence. Another approach for achieving site-specific labeling in proteins is to supplement the growth medium with a specific ¹⁵N-labeled amino acid, such as [U-¹⁵N]-lysine, which will then be incorporated into the protein at the corresponding lysine (B10760008) residues. nih.gov
Recovery and Purification Protocols for 15N-Glycine
The recovery of unreacted reagents and the purification of the final product are critical steps in the synthesis of ¹⁵N-glycine, primarily due to the high cost of the isotopically labeled starting materials.
The primary impurity formed during the synthesis is ammonium chloride, which needs to be separated from the glycine product. scielo.br A common purification method involves crystallization. Methanol (B129727) is added to the concentrated solution containing glycine and ammonium chloride. scielo.br Glycine crystallizes out, while the ammonium chloride remains dissolved in the methanol. scielo.br This purification procedure is often repeated multiple times to ensure high purity. scielo.br The methanol used in this process can also be recovered through fractional distillation and reused. scielo.brnih.govscielo.br
Advanced Analytical Techniques for Glycine 15n Detection and Quantification
Mass Spectrometry-Based Methodologies
Mass spectrometry (MS) stands as a cornerstone for the analysis of Glycine (B1666218) (¹⁵N), offering unparalleled sensitivity and specificity. ckisotopes.com Various MS-based approaches have been developed and refined to suit different research applications.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the isotopic analysis of Glycine (¹⁵N), particularly in metabolic studies. oup.com To make the non-volatile amino acid amenable to GC analysis, a derivatization step is essential. A common method involves converting glycine into its trifluoroacetyl-n-butyl ester derivative. scinews.uz This process enhances the volatility and thermal stability of the analyte, allowing for its separation and subsequent detection by the mass spectrometer.
In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). For Glycine (¹⁵N), the key is to monitor the specific ions that contain the ¹⁵N isotope, allowing for its differentiation from the more abundant ¹⁴N-glycine. The isotopic enrichment of Glycine (¹⁵N) in a sample can be accurately calculated from the relative intensities of the ion peaks corresponding to the labeled and unlabeled molecules. researchgate.net This technique has been instrumental in tracking nitrogen incorporation in amino acid biosynthesis and studying glycine metabolism. oup.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS)
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for the analysis of Glycine (¹⁵N), especially in complex biological matrices. ckisotopes.com Unlike GC-MS, LC-MS can directly analyze non-volatile and thermally labile compounds like amino acids without the need for derivatization, although derivatization can sometimes be used to improve chromatographic separation and ionization efficiency. High-Resolution Mass Spectrometry (HRMS) coupled with LC provides exceptional mass accuracy and resolution, enabling the precise differentiation of isobars and reducing background noise. ckisotopes.comresearchgate.net
In LC-MS/MS methods, a precursor ion corresponding to Glycine (¹⁵N) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This multiple reaction monitoring (MRM) approach offers high specificity and sensitivity. For instance, in one study, the transition m/z 78 → 32 was used for isotopically labeled glycine (¹⁵N, 2-¹³C-glycine), which served as an internal standard for quantifying other compounds. d-nb.info The high sensitivity of HRMS allows for the detection of very low levels of labeled compounds, which is crucial in tracer studies where the administered dose of the labeled compound is often small. ckisotopes.com
Isotope Ratio Mass Spectrometry (IRMS) for Nitrogen Isotope Abundance
Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for determining the precise natural abundance and enrichment of stable isotopes, including ¹⁵N in glycine. core.ac.uk This technique is exceptionally sensitive to small variations in isotope ratios. When coupled with a gas chromatograph and a combustion interface (GC-C-IRMS), it allows for the compound-specific analysis of ¹⁵N abundance in complex mixtures. ckisotopes.com
In a GC-C-IRMS system, the sample is first separated by the GC. The eluted compounds are then combusted in a furnace, converting the nitrogen in the glycine molecule into N₂ gas. This gas is then introduced into the IRMS, which measures the ratio of ¹⁵N¹⁴N to ¹⁴N¹⁴N molecules. This allows for the precise determination of the ¹⁵N enrichment in the glycine sample. IRMS is widely used in ecological studies, food authentication, and metabolic research to trace the flow of nitrogen through various systems. core.ac.ukrug.nl
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry in Isotopic Studies
While less commonly used for quantitative isotopic analysis compared to GC-MS and LC-MS, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be a valuable tool in isotopic studies involving Glycine (¹⁵N), particularly in the context of peptide and protein analysis.
In MALDI-TOF, the analyte is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the analyte molecules, which are then accelerated in an electric field and their time-of-flight to the detector is measured. The time-of-flight is proportional to the square root of the m/z ratio. The incorporation of ¹⁵N-labeled glycine into a peptide or protein will result in a predictable mass shift that can be detected by MALDI-TOF MS. This can be used to confirm the successful labeling of a protein or to study protein-protein interactions where one of the partners is isotopically labeled.
Isotope Dilution Mass Spectrometry Techniques
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that utilizes a known amount of an isotopically labeled compound as an internal standard. ckisotopes.comresearchgate.net In the context of glycine analysis, a known quantity of Glycine (¹⁵N) is added to a sample containing an unknown amount of unlabeled glycine. The mixture is then analyzed by MS (either GC-MS or LC-MS).
By measuring the ratio of the signal from the labeled standard (Glycine (¹⁵N)) to the signal from the unlabeled analyte (glycine), the concentration of the unlabeled glycine in the original sample can be determined with high precision and accuracy. ckisotopes.com This method effectively corrects for variations in sample preparation, chromatographic separation, and ionization efficiency, as the labeled standard and the unlabeled analyte behave almost identically throughout the analytical process. IDMS is considered a definitive method for quantification and is widely used in clinical chemistry and metabolic research. labstandards.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique for the analysis of Glycine (¹⁵N). oup.coma2bchem.com It provides detailed information about the chemical environment of the ¹⁵N nucleus.
¹⁵N NMR spectroscopy directly probes the ¹⁵N nucleus. The chemical shift of the ¹⁵N signal is highly sensitive to the local electronic structure and can provide valuable information about the conformation and hydrogen bonding of the glycine residue. titech.ac.jp For example, studies have shown a correlation between the ¹⁵N chemical shift of the glycine residue in solid oligopeptides and the hydrogen bond length between the nitrogen and oxygen atoms in the amide groups. titech.ac.jp
The incorporation of ¹⁵N-labeled glycine is essential for many NMR-based structural studies of proteins and other biomolecules. a2bchem.com The ¹⁵N label serves as a handle for a variety of multidimensional NMR experiments that are used to determine the three-dimensional structure and dynamics of these molecules. For instance, ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments are routinely used to obtain a "fingerprint" of a protein, with each peak in the spectrum corresponding to a specific amino acid residue.
Recent advancements have focused on enhancing the sensitivity of ¹⁵N NMR, which is inherently low. Techniques like hyperpolarization can dramatically increase the ¹⁵N NMR signal, enabling real-time metabolic studies and in vivo imaging applications. chemrxiv.org
Below is a table summarizing the ¹⁵N chemical shifts of glycine in different environments as reported in the literature.
| Sample | Chemical Shift (ppm) | Reference |
| Glycine (γ-phase) | 33.4 | aip.org |
| Glycine (referenced to ammonia) | 32.6 | colostate.edu |
| N-(9-Fluorenylmethoxycarbonyl)-glycine-¹⁵N | Not specified | rsc.org |
| Valyl-glycine (amine nitrogen) | Not specified | scispace.com |
Note: Chemical shifts can vary depending on the reference standard and experimental conditions.
¹⁵N NMR Spectroscopy for Structural Elucidation and Dynamics
Nitrogen-15 (B135050) Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for investigating the structure and dynamics of ¹⁵N-labeled compounds. researchgate.net This method is highly sensitive to the chemical environment of the nitrogen atom, providing valuable insights into molecular conformation and interactions. titech.ac.jp
In the solid state, the chemical shift of the ¹⁵N nucleus in glycine is influenced by its crystalline form. For instance, the isotropic ¹³C chemical shift of the carboxyl group can identify the polymorph, with α-glycine resonating at 176.45 ppm and γ-glycine at 174.48 ppm at 296 K. nsf.gov The ¹⁵N chemical shift itself can be used as a reference; for example, powdered ¹⁵N glycine has a resonance at 34.40 ppm, which is used as an external secondary reference to neat liquid ammonia (B1221849). researchgate.net The chemical shift of ¹⁵N in glycine is also temperature-dependent, showing a general trend of becoming less shielded as the temperature increases. nsf.gov
Studies on oligopeptides containing glycine residues have revealed a correlation between the ¹⁵N chemical shift and the hydrogen bond length between the nitrogen and oxygen atoms in the amide groups. titech.ac.jp Specifically, the isotropic ¹⁵N chemical shifts move downfield as the hydrogen bond length decreases. titech.ac.jp This relationship is predominantly influenced by the σ₃₃ principal value of the chemical shift tensor. titech.ac.jp
The use of ¹⁵N-labeled glycine has been instrumental in various applications, including the study of protein turnover and structure. isotope.com ¹⁵N NMR can be used to follow the metabolic pathways of glycine and its incorporation into larger biomolecules. scielo.brscielo.br
Table 1: ¹⁵N Chemical Shift References for Glycine in Solid-State NMR
| Reference Compound | ¹⁵N Chemical Shift (ppm) | Conditions |
|---|---|---|
| Powdered ¹⁵N Glycine | 34.40 | External secondary reference to neat liquid ammonia. researchgate.net |
| ¹⁵N Glycine | 33.4 | External reference for spectra. aip.org |
| ¹⁵N-Glycine | 32.0 | External reference at 37 °C. nih.gov |
| Ammonium (B1175870) Chloride | 39.3 | External reference. researchgate.net |
Solid-State ¹⁵N NMR in Environmental and Material Sciences
Solid-state ¹⁵N NMR spectroscopy is a crucial tool for characterizing nitrogen-containing compounds in complex matrices, such as those found in environmental and material sciences. This technique provides detailed information about the chemical forms of nitrogen, even at the low natural abundance of ¹⁵N. csic.es
In environmental studies, solid-state ¹⁵N NMR is used to investigate the composition of nitrogen in soil organic matter, sediments, and coals. csic.esresearchgate.net For instance, research on coal maturation has utilized ¹⁵N NMR to track the transformation of nitrogen functional groups from biogenic precursors like proteins (amide nitrogen) to more complex structures like pyrroles and pyridines in the coal macromolecular network. csic.es The ability to distinguish between different nitrogen functionalities, such as amides, amines, and heterocyclic nitrogen, is a key advantage of this technique. csic.es
In materials science, solid-state ¹⁵N NMR helps in the characterization of synthetic polymers and other nitrogen-containing materials. The chemical shifts provide insights into the molecular structure and bonding environment of the nitrogen atoms. For example, the ¹⁵N chemical shifts of γ-phase glycine have been studied to refine crystal structures, demonstrating the sensitivity of NMR to subtle structural details. aip.org
The cross-polarization magic angle spinning (CP/MAS) technique is often employed to enhance the signal of the low-abundance ¹⁵N nucleus. titech.ac.jpcsic.es However, for quantitative analysis, careful consideration of experimental parameters like relaxation times is necessary to ensure that all nitrogen species are accurately represented in the spectrum. csic.escsic.es
Table 2: Tentative Assignment of ¹⁵N Chemical Shift Regions in Solid-State NMR
| Chemical Shift Region (ppm) | Assignment |
|---|---|
| 148 to 50 | Azo compounds |
| 50 to -25 | Nitro groups |
| -25 to -120 | Imines, phenoxazinones, pyridines, quinolines |
| -120 to -165 | Nitriles, oxazoles |
| -165 to -270 | Imidazoles, indoles, pyrroles, carbazoles, quinolone, anilides, amides, enaminones |
| -270 to -310 | Aniline derivatives, phenoxazones, hydrazines |
| -310 to -350 | Aniline, phenylamines |
| -359 | Ammonium |
Source: Adapted from Thorn et al. (22, 23) as cited in a study on ¹⁵N-TNT residues. csic.es
Multi-Dimensional NMR Approaches in GLYCINE (¹⁵N) Tracing
Multi-dimensional NMR spectroscopy offers powerful methods for tracing the metabolic fate of ¹⁵N-labeled glycine and for resolving complex spectral information. gmclore.orglibretexts.org These techniques correlate the chemical shifts of different nuclei, providing unambiguous assignments and detailed structural information. researchgate.net
In biomolecular NMR, experiments like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) are fundamental. youtube.com These 2D experiments correlate the chemical shift of a nitrogen atom with that of its directly attached proton, providing a unique fingerprint for each N-H group in a molecule. For proteins uniformly labeled with ¹⁵N, the ¹H-¹⁵N HSQC spectrum displays one peak for each non-proline residue's backbone amide, as well as for sidechain amides. sigmaaldrich.com
For tracing studies, ¹⁵N-labeled glycine can be introduced into a biological system, and its incorporation into proteins or other metabolites can be monitored over time using multi-dimensional NMR. rsc.org This approach allows researchers to follow metabolic pathways and study protein dynamics. For instance, sensitivity-enhanced 3D experiments like the hCANH have been developed to improve the signal-to-noise ratio, facilitating the analysis of complex protein spectra. helmholtz-munich.de
The development of fast 2D NMR techniques has further expanded the utility of these methods, allowing for the study of faster processes. rsc.org Multi-dimensional NMR is not only used for assignment but also for determining the three-dimensional structures of proteins in solution and in the solid state. gmclore.orgsigmaaldrich.com
Table 3: Common Multi-Dimensional NMR Experiments for ¹⁵N-Labeled Biomolecules
| Experiment | Information Provided |
|---|---|
| ¹H-¹⁵N HSQC | Correlation of ¹⁵N and directly attached ¹H nuclei. youtube.com |
| HNCO | Correlates the amide proton and nitrogen with the carbonyl carbon of the preceding residue. gmclore.org |
| HNCACB | Correlates the amide proton and nitrogen with the Cα and Cβ of the same and preceding residue. gmclore.org |
| NOESY | Provides through-space correlations between protons, crucial for determining 3D structure. rsc.org |
Applications of Glycine 15n in Metabolic Pathway Research
Investigation of Amino Acid Metabolism and Interconversions
Glycine (B1666218) (15N) is extensively used to elucidate the complex network of reactions that constitute amino acid metabolism. Its involvement in key pathways allows researchers to quantify fluxes and understand the regulation of these interconnected systems.
The Glycine Cleavage System (GCS) is a mitochondrial enzyme complex that catalyzes the degradation of glycine. nih.gov Studies utilizing Glycine (15N) have been crucial in understanding the activity and inhibition of this system. For instance, research in patients with nephropathic cystinosis treated with cysteamine (B1669678) revealed that the drug inhibits the GCS. nih.gov This was demonstrated by measuring [¹⁵N]glycine turnover, which showed that cysteamine administration lowered the glycine flux and its metabolic clearance rate. nih.gov Further in vitro studies confirmed that even low concentrations of cysteamine could inhibit the GCS, highlighting the utility of ¹⁵N-labeled glycine in assessing the effects of therapeutic agents on specific metabolic pathways. nih.gov The GCS is not only a catabolic pathway but also a significant source of one-carbon units for various biosynthetic processes. nih.gov
The interconversion of serine and glycine is a reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT) and is central to one-carbon metabolism. nih.gov Glycine (15N) has been instrumental in studying the dynamics of this interconversion. In studies of patients with nephropathic cystinosis, the formation of [¹⁵N]serine from [¹⁵N]glycine was found to be lower than in healthy individuals, and this was further reduced by cysteamine treatment, indicating an altered flux between glycine and serine. nih.gov Research in plants has also employed [¹⁵N]glycine to demonstrate the roles of the Glycine Decarboxylase Complex (GDC) and SHMT in glycine metabolism in non-photosynthetic tissues. oup.com These studies track the transfer of the ¹⁵N label from glycine to other amino acids like glutamine and glutamate (B1630785), confirming the release of [¹⁵N]ammonium from glycine metabolism and its subsequent reassimilation. oup.com
Glycine is a primary donor of one-carbon units, which are essential for the synthesis of nucleotides and other critical molecules. nih.gov The nitrogen from Glycine (15N) can be traced into various components of one-carbon metabolism. The GCS breaks down glycine to produce a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (methyleneTHF). nih.gov Studies using labeled glycine have shown that this pathway is a major contributor to the one-carbon pool. nih.gov For example, research has quantified that a substantial portion of whole-body glycine flux is directed through the GCS, making it a major route for generating one-carbon units. nih.gov
The nitrogen atom from glycine is a direct precursor for the synthesis of the purine (B94841) ring, a fundamental component of DNA and RNA. nih.gov By using Glycine (15N) as a tracer, researchers can directly measure the rate of de novo purine biosynthesis. researchgate.netresearchgate.net Studies in human cells have shown that the ¹⁵N from glycine is incorporated into inosine (B1671953) monophosphate (IMP), adenosine (B11128) monophosphate (AMP), and guanosine (B1672433) monophosphate (GMP). researchgate.netresearchgate.net In these experiments, the rate of ¹⁵N incorporation serves as a direct measure of the pathway's activity. For instance, under conditions of purine depletion, the rate of [¹⁵N]glycine incorporation into IMP was significantly increased, demonstrating the cell's responsive regulation of this pathway. researchgate.netresearchgate.net Similarly, Glycine (15N) has been used to study heme synthesis, where the ¹⁵N label is tracked into the heme molecule, providing a measure of its synthesis rate and lifespan. sciquest.org.nz
Role of GLYCINE (15N) in One-Carbon Metabolism
Protein and Amino Acid Turnover Kinetics Research
The rate at which new proteins are synthesized can be quantified by administering Glycine (15N) and measuring its incorporation into tissue proteins over time. physiology.orgnih.gov This approach, often referred to as the "end-product" method, involves measuring the enrichment of ¹⁵N in a metabolic end-product like urinary urea (B33335) or ammonia (B1221849). cambridge.orgcambridge.org From this, the total nitrogen flux in the body can be calculated, which in turn allows for the estimation of whole-body protein synthesis and breakdown rates. researchgate.netresearchgate.net
This technique has been applied in various research settings, from studying the effects of different feeding methods on protein metabolism in rats to assessing protein turnover in human subjects under different physiological and pathological conditions. nih.govnih.gov For example, a pilot study in a young adult man used multiple oral doses of [¹⁵N]glycine to measure the fractional synthesis rates of various plasma proteins. tandfonline.com The results provided detailed insights into the turnover of specific proteins like albumin, fibrinogen, and globulins. tandfonline.com
Table 1: Fractional Synthesis Rates of Human Plasma Proteins Measured with Glycine (15N)
| Protein | Fractional Synthesis Rate (% per day) |
|---|---|
| Albumin | 6.8 |
| α-Globulin | 26.4 |
| Fibrinogen | 26.4 |
| γ-Globulin | 4.3 |
Data derived from a pilot study using [¹⁵N]glycine and measuring ¹⁵N enrichment in plasma proteins. tandfonline.com
These kinetic studies are essential for clinical and nutritional research, providing a non-invasive way to assess metabolic responses to various stimuli. tandfonline.com
Quantification of Amino Acid Pool Sizes and Turnover Rates
The administration of Glycine (15N) allows researchers to precisely determine the size of amino acid pools and their turnover rates, which are fundamental parameters in understanding metabolic homeostasis. Following the introduction of 15N-glycine into a biological system, typically via intravenous administration, the enrichment of 15N in plasma glycine is monitored over time. nih.gov This data is then used to construct isotope enrichment time-decay curves.
These decay curves provide a wealth of information. The initial enrichment levels and the rate of decay are used to estimate the size of the glycine pool within the body and the rate at which this pool is turned over. nih.gov For instance, studies in rabbits have successfully used this method to estimate individual glycine pool sizes, turnover rates, and flux. nih.gov Similarly, in human volunteers, this technique has been employed to determine the pool size and turnover of glycine in different metabolic states, such as postabsorptive and postprandial. nih.gov
Research has demonstrated that this stable isotope method provides results with accuracy comparable to or even exceeding that of studies using radioactive tracers, with the significant advantage of being non-radioactive and thus safer for human studies. nih.gov
Table 1: Glycine Pool and Turnover Rate Determination using GLYCINE (15N)
| Parameter | Organism | Metabolic State | Findings | Reference |
|---|---|---|---|---|
| Glycine Pool Size | Rabbits | Not Specified | 13.8-37.4 µmol/100g body wt | nih.gov |
| Glycine Turnover Rate | Rabbits | Not Specified | 2.66-3.36 pools/h | nih.gov |
| Glycine Flux | Rabbits | Not Specified | 50.4-99.7 µmol/h/100g body wt | nih.gov |
| Glycine Pool Size | Humans | Postabsorptive | 7.7-11.8 µmol/100g body wt | nih.gov |
| Glycine Transport Rate Constant | Humans | Postabsorptive | 3.7-4.2 h⁻¹ | nih.gov |
| Glycine Flux | Humans | Postabsorptive | 28-43 µmol/h/100g body wt | nih.gov |
| Glycine Transport Rate Constant | Humans | Postprandial | Significantly lower than postabsorptive | nih.gov |
Isotopic Steady-State and Decay Curve Analysis
The analysis of isotopic enrichment following the administration of Glycine (15N) can be approached in two primary ways: achieving an isotopic steady-state or analyzing the decay curve after a single dose.
Isotopic Steady-State: This method involves a continuous infusion of the labeled compound until the enrichment of the isotope in the metabolic pool reaches a plateau. researchgate.net A primed constant infusion, which includes an initial bolus of the tracer, can reduce the time needed to reach this steady state to approximately 1-2 hours. nih.gov This approach is particularly useful for measuring rates of synthesis of various molecules over a defined period. researchgate.netnih.gov For example, it has been used to estimate the fractional synthetic rate of very-low-density lipoprotein (VLDL) apolipoprotein B. researchgate.net
Decay Curve Analysis: Following a single intravenous dose of 15N-glycine, the decline in plasma 15N enrichment over time is monitored. nih.govnih.gov This decay curve is then analyzed, often using compartmental models, to understand the flux of glycine through various metabolic pathways. nih.gov This method allows for the estimation of the total body glycine nitrogen flux and its components, such as the amount derived from protein breakdown versus de novo synthesis. nih.gov It also provides insights into the outward pathways of glycine, including its incorporation into protein and its conversion to other metabolic products. nih.gov The analysis of these decay curves has been shown to be more accurate than similar studies that employed radioactive tracers. nih.gov
Metabolic Flux Analysis (MFA) using GLYCINE (15N)
Metabolic Flux Analysis (MFA) is a powerful technique that utilizes stable isotopes like Glycine (15N) to quantify the rates (fluxes) of metabolic reactions within a cell or organism. creative-proteomics.comcreative-proteomics.com By tracing the path of the 15N label from glycine into various downstream metabolites, researchers can map out and quantify the activity of interconnected metabolic pathways. creative-proteomics.com
Quantitative Characterization of Metabolic Pathways
Glycine (15N) is instrumental in the quantitative characterization of metabolic pathways. nih.gov It serves as a precursor for numerous essential biomolecules, and by tracking the incorporation of its 15N atom, the flux through these biosynthetic pathways can be determined. researchgate.netresearchgate.net For example, the de novo synthesis of purines, which are fundamental components of DNA and RNA, utilizes glycine. researchgate.net Studies using 15N-glycine have quantified the rate of its incorporation into purines like inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine monophosphate (GMP). researchgate.net
MFA provides a dynamic view of cellular metabolism, allowing for the identification of key metabolic nodes and the prediction of biological phenotypes. creative-proteomics.com This quantitative understanding is crucial for fields like synthetic biology and metabolic engineering, where the goal is to re-engineer metabolic pathways for biotechnological purposes. nih.govresearchgate.net
Integration of Carbon and Nitrogen Fluxes
A significant advantage of using specifically labeled compounds like Glycine (15N) is the ability to trace the flow of individual atoms, in this case, nitrogen. When combined with carbon-13 (13C) labeled tracers, it allows for the simultaneous quantification of both carbon and nitrogen fluxes within a metabolic network. biorxiv.orgembopress.org This dual-labeling approach provides a more comprehensive picture of metabolism, as the pathways of carbon and nitrogen are often intricately linked. researchgate.net
For instance, in the study of mycobacteria, a dual isotopic labeling strategy using [13C3]-glycerol and [15N1]-ammonium chloride enabled the quantification of intracellular carbon-nitrogen (CN) and nitrogen (N) fluxes, in addition to carbon (C) fluxes. biorxiv.org This integrated analysis revealed crucial details about amino acid biosynthesis, including the bidirectionality of glycine and serine synthesis. biorxiv.orgembopress.org Understanding the integration of carbon and nitrogen metabolism is fundamental to deciphering the complex regulatory networks that govern cellular function in both health and disease. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Glycine (15N) |
| Glycine |
| Alanine |
| Glutamate |
| Serine |
| Threonine |
| Lysine (B10760008) |
| Histidine |
| Urea |
| Ammonia |
| Inosine monophosphate (IMP) |
| Adenosine monophosphate (AMP) |
| Guanosine monophosphate (GMP) |
| Very-low-density lipoprotein (VLDL) |
| [13C3]-glycerol |
| [15N1]-ammonium chloride |
Glycine 15n in Ecological and Environmental Nitrogen Cycling Research
Tracing Nitrogen Assimilation and Translocation in Ecosystems
Glycine (B1666218) (15N) is an invaluable tool for dissecting the complex processes of nitrogen assimilation and its movement within and between different ecosystem compartments. Its application allows researchers to follow the fate of nitrogen from a specific organic source, providing a clearer picture of nutrient flow.
Plant Nitrogen Uptake and Distribution Studies
The use of Glycine (15N) has been pivotal in demonstrating that plants can absorb organic nitrogen directly, challenging the traditional view that they are solely reliant on inorganic forms like ammonium (B1175870) and nitrate (B79036). ethz.ch
Research has shown that various plant species, including trees and shrubs, can take up glycine. kyoto-u.ac.jpfrontiersin.org For instance, a study on four common tree species in northeast China revealed that while some species preferentially use nitrate, others, like Pinus koraiensis, can derive a significant portion of their nitrogen from glycine. kyoto-u.ac.jpfrontiersin.org In this particular study, glycine contributed to 43% of the total nitrogen uptake in Pinus koraiensis seedlings. kyoto-u.ac.jpfrontiersin.org Furthermore, by using dual-labeled glycine (¹³C and ¹⁵N), researchers can determine if the amino acid is taken up intact or mineralized in the soil before uptake. frontiersin.orgusf.edu For Pinus koraiensis, it was found that a notable portion of glycine was absorbed without being broken down first. frontiersin.org
Studies on soybean plants have also utilized ¹⁵N to understand the uptake and distribution of combined nitrogen and its incorporation into seeds. fao.org Similarly, research on pygmy forest species demonstrated that plants with different mycorrhizal associations can acquire glycine, with the nitrogen from glycine predominantly remaining in the roots while the carbon is translocated to the shoots. usf.edu These findings suggest that organic nitrogen can be an important nutrient source for plants, especially in ecosystems with low nitrogen availability. ethz.chusf.edu
Table 1: Glycine (15N) Uptake in Various Plant Species
| Plant Species | Mycorrhizal Type | Key Finding | Citation |
|---|---|---|---|
| Pinus koraiensis | Ectomycorrhizal | Glycine contributed 43% to total N uptake. | kyoto-u.ac.jpfrontiersin.org |
| Larix kaempferi | Ectomycorrhizal | Preferred nitrate over glycine. | kyoto-u.ac.jpfrontiersin.org |
| Quercus mongolica | Ectomycorrhizal | Preferred nitrate over glycine. | kyoto-u.ac.jpfrontiersin.org |
| Juglans mandshurica | Arbuscular Mycorrhizal | Preferred nitrate over glycine. | kyoto-u.ac.jpfrontiersin.org |
| Cupressus goveniana ssp. pigmaea | Arbuscular Mycorrhizal | Acquired more ammonium-N than glycine-N, but took up intact glycine. | usf.edu |
| Rhododendron macrophyllum | Ericoid Mycorrhizal | No preference between inorganic or organic N; took up intact glycine. | usf.edu |
| Vaccinium ovatum | Ericoid Mycorrhizal | No preference between inorganic or organic N. | usf.edu |
| Soybean (Glycine max) | Arbuscular Mycorrhizal | Studied for uptake and distribution of combined nitrogen into seeds. | fao.org |
Microbial Nitrogen Metabolism and Cycling
Glycine (15N) is extensively used to trace how soil microorganisms metabolize and cycle nitrogen. mdpi.com These studies have revealed that microorganisms can rapidly assimilate glycine from the soil. mdpi.comnih.gov The rate of this uptake can be influenced by various factors, including the availability of other nutrients like carbon and inorganic nitrogen. nih.govresearchgate.netresearchgate.net
For example, in the presence of ample inorganic nitrogen, microbial uptake of glycine may be lower, suggesting a preference for the inorganic forms. nih.govplos.org Conversely, when carbon is more readily available, such as with the addition of straw, the microbial uptake of intact glycine can increase as microbes seek to satisfy their nitrogen demand. nih.govplos.org
Research has shown that a significant portion of added ¹⁵N-labeled glycine can be quickly taken up by soil microorganisms, with some of it being subsequently released as ammonium through mineralization. researchgate.net This rapid turnover highlights the central role of the microbial community in processing organic nitrogen. nih.gov Studies have also demonstrated that different microbial groups, such as bacteria and fungi, may exhibit distinct dynamics in their assimilation of nitrogen from various sources. rothamsted.ac.uk
Soil Nitrogen Dynamics and Organic Matter Transformations
By tracing the movement of the ¹⁵N label from glycine, researchers can gain a detailed understanding of nitrogen dynamics within the soil and the transformation of organic matter. When Glycine (15N) is added to soil, a large portion is often quickly immobilized within the soil organic nitrogen pool by microbial activity. ethz.ch
The use of Glycine (15N) has shown that the cycling of agriculturally relevant nitrogen additions might not be detectable through bulk soil measurements alone, emphasizing the need for compound-specific approaches to unravel these complex transformations. nih.gov
Stable Isotope Probing (SIP) with GLYCINE (15N)
Stable Isotope Probing (SIP) is a powerful molecular technique that, when combined with Glycine (15N), allows researchers to identify which microorganisms in a complex environmental sample are actively consuming the labeled substrate.
Compound-Specific Isotope Analysis in Environmental Samples
Compound-Specific Isotope Analysis (CSIA) using Glycine (15N) enables the precise measurement of the ¹⁵N content in individual amino acids extracted from environmental samples. This technique provides a more detailed view of nitrogen flow compared to bulk isotope analysis. nih.gov
By using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), scientists can track the incorporation of ¹⁵N from glycine into the amino acid pool of the soil microbial biomass. nih.gov This reveals the assimilation pathways of the nitrogen, as the pattern of ¹⁵N enrichment in different amino acids reflects known biosynthetic routes. nih.gov For instance, the initial uptake of ammonium, which can be produced from glycine mineralization, often occurs via glutamate (B1630785). nih.gov
CSIA has been instrumental in quantifying the assimilation of nitrogen from different sources by the soil microbial biomass and estimating the synthesis of new soil protein. nih.gov This method is highly sensitive and can detect subtle changes in nitrogen cycling that would be missed by other techniques. nih.gov
DNA-Stable Isotope Probing for Microbial Community Studies
DNA-Stable Isotope Probing (DNA-SIP) with Glycine (15N) is a cutting-edge method that links microbial identity with function. frontiersin.org When microorganisms assimilate ¹⁵N-glycine, the heavy isotope is incorporated into their DNA. This "heavy" DNA can then be separated from the "light" DNA of non-active microbes using density gradient centrifugation. nih.govhydroshare.org
By sequencing the heavy DNA fraction, researchers can identify the specific bacterial or fungal species that were actively consuming the glycine. hydroshare.orgresearchgate.net This has been successfully applied to study microbial communities in various environments, including stream biofilms and soils. hydroshare.orgresearchgate.net For example, a DNA-SIP experiment identified and compared the bacterial communities in biofilms that assimilated ¹⁵N from glycine, ammonium, and nitrate. hydroshare.org
While technically challenging due to the smaller density shift conferred by ¹⁵N compared to ¹³C, advancements in methodology have made ¹⁵N-DNA-SIP a feasible and valuable tool for tracing nitrogen flow into the active members of the microbial community in situ. nih.govresearchgate.net
Isotope Fractionation and Natural Abundance Studies
The stable isotope GLYCINE (15N) is a powerful tool in ecological and environmental research, primarily due to the principles of isotope fractionation and the information revealed by natural abundance studies. These approaches allow scientists to trace the pathways and transformations of glycine, a key component of the nitrogen cycle, through complex ecosystems.
Isotope fractionation is the partitioning of isotopes between two substances or two phases of a single substance. In the context of nitrogen cycling, kinetic isotope effects are particularly important. These effects occur because chemical and biological reactions often proceed at slightly different rates for heavier (¹⁵N) and lighter (¹⁴N) isotopes. Most nitrogen-transforming enzymatic processes, such as deamination and transamination, discriminate against the heavier ¹⁵N isotope. nih.govresearchgate.net This results in the product of the reaction (e.g., ammonia) being depleted in ¹⁵N, while the remaining substrate pool (e.g., glycine) becomes progressively enriched in ¹⁵N. nih.gov
Natural abundance studies measure the variation of the ¹⁵N/¹⁴N ratio in environmental samples, expressed as delta (δ¹⁵N) values in parts per thousand (‰) relative to a standard (atmospheric N₂). researchgate.netnih.gov The δ¹⁵N signature of glycine and other amino acids in an organism or soil sample integrates the isotopic effects of all the nitrogen cycle processes it has undergone, providing valuable insights into nitrogen sources, trophic dynamics, and biogeochemical pathways. researchgate.netresearchgate.net
Detailed Research Findings
Research utilizing GLYCINE (15N) has provided detailed insights into nitrogen cycling across various ecosystems, from soil-microbe-plant interactions to broader food web dynamics.
In soil ecosystems, dual-labeled GLYCINE (¹³C, ¹⁵N) is frequently used to distinguish between the uptake of the intact amino acid and the assimilation of its mineralized nitrogen. Studies have shown that glycine is rapidly turned over in soil, with a reported half-life of just 3.0 hours. plos.org Soil microorganisms are highly efficient competitors for glycine, often outcompeting plants. Research on soils from Changbai Mountain demonstrated that while a small fraction of glycine (1.9–16.3%) was taken up intact by microbes, a much larger portion (24.7–52.1%) was assimilated after being mineralized. mdpi.com The preferred pathway can be influenced by environmental conditions; for instance, applying nitrogen fertilizer can decrease microbial uptake of intact glycine, suggesting a preference for inorganic nitrogen when it is readily available. plos.org Conversely, the addition of carbon-rich straw alongside fertilizer can increase microbial uptake of intact glycine, as microbes seek to satisfy their nitrogen demand when inorganic N is consumed. plos.org
The ability of plants to directly absorb glycine is significant, especially in nitrogen-limited environments. nih.gov Experiments have confirmed the direct uptake of intact GLYCINE (¹³C, ¹⁵N) by various plant species, including temperate upland grasses and species from the California oak woodland. nih.govresearchgate.net However, uptake preferences vary. For example, the dominant grass Bromus diandrus showed a clear preference for ammonium over glycine, whereas subordinate native grasses showed preferences for nitrate but not glycine over ammonium. researchgate.net This suggests that the ability to utilize organic nitrogen forms like glycine can be a factor in plant species competition and community structure. researchgate.net
Isotope fractionation of glycine is also a key indicator in trophic ecology. Amino acids are broadly categorized as 'trophic' (e.g., glutamic acid), which show significant ¹⁵N enrichment with each trophic level, and 'source' (e.g., phenylalanine), which show little change. nih.govcam.ac.uk Glycine's behavior is more variable and can undergo substantial changes in its δ¹⁵N value with trophic transfer. sethnewsome.org The degree of fractionation can be influenced by an organism's metabolism and mode of nitrogen excretion. sethnewsome.org For example, a study culturing the fungus Aspergillus oryzae on a glycine medium found that when microbial nitrogen use efficiency was low (in low carbon-to-nitrogen ratio environments), the excreted ammonium was depleted in ¹⁵N, leading to a significant ¹⁵N enrichment in the fungal biomass (Δ¹⁵N of 2.7‰ to 3.1‰). nih.gov
Extreme environmental processes can also lead to significant isotopic fractionation. In one study, glycine in aerosol particles from biomass burning was found to have δ¹⁵N values up to 21.6‰ higher than glycine from natural sources, indicating substantial nitrogen isotope fractionation during combustion. nih.gov
The following tables present detailed findings from various studies on the uptake and isotopic fractionation of GLYCINE (15N).
Table 1: Research Findings on GLYCINE (15N) Uptake in Plant and Microbial Systems
| Research Focus | Organism/System | Key Findings | Reference(s) |
|---|---|---|---|
| Competition for Glycine | Wheat pot experiment (Soil microorganisms) | Application of N fertilizer decreased microbial uptake of ¹³C,¹⁵N-glycine. Adding straw with N fertilizer increased uptake. | plos.org |
| Intact Glycine Uptake | Temperate upland grasslands (Grasses) | Evidence of direct uptake of intact glycine-2-¹³C-¹⁵N by dominant grass species in both 'unimproved' and 'improved' grasslands. | nih.gov |
| N-Form Preference | California oak woodland (Grasses) | The dominant grass Bromus diandrus recovered more ¹⁵N from ammonium (74%) than from glycine (39%). Subordinate native grasses did not prefer glycine over ammonium. | researchgate.net |
| Microbial Assimilation Pathways | Changbai Mountain soils (Microorganisms) | 1.9–16.3% of added glycine was taken up intact. 24.7–52.1% was assimilated via the mineralization-immobilization-turnover (MIT) route. | mdpi.com |
| Farming System Effects | Pakchoi in organic vs. conventional soil | Under high N conditions, the contribution of glycine to plant N uptake was significantly greater in organic soil (17.3%) than in conventional soil (6.9%). | tandfonline.com |
Table 2: Isotope Fractionation and δ¹⁵N Values of Glycine in Environmental Processes
| Process | System | Observed Isotope Effect (Δ¹⁵N or δ¹⁵N value) | Significance | Reference(s) |
|---|---|---|---|---|
| Biomass Burning | Aerosol particles | δ¹⁵N of glycine up to +21.6‰ higher than natural sources. | Combustion causes substantial ¹⁵N enrichment in residual glycine. | nih.gov |
| Microbial Metabolism | Aspergillus oryzae fungus | Fungal biomass became enriched by 2.7‰ to 3.1‰ relative to the initial glycine source (Δ¹⁵N = δ¹⁵N-biomass – δ¹⁵N-glycine). | Demonstrates isotope effect during NH₄⁺ excretion when microbial nitrogen use efficiency is low. | nih.gov |
| Plant N Metabolism | Soybean, Spinach, Komatsuna | Glycine δ¹⁵N values were lower than those of aspartic acid and glutamic acid, but higher than phenylalanine. | Shows differential fractionation among amino acids during plant metabolism. | tandfonline.com |
| Soil Decomposition | Forest soil organic horizons | Glycine exhibited high ¹⁵N enrichment in the L horizon (decomposing litter) compared to fresh plant inputs (>3.5‰). | Indicates significant fractionation occurs during the initial stages of organic matter decomposition. | osti.gov |
Theoretical and Computational Approaches in Glycine 15n Research
Kinetic Modeling and Compartmental Analysis of Isotopic Data
Kinetic modeling and compartmental analysis are essential tools for interpreting data from GLYCINE (B1666218) (15N) tracer studies. These mathematical frameworks allow researchers to describe the movement and transformation of the isotope through various metabolic pools within a biological system.
A fundamental approach involves the use of compartmental models, which simplify complex biological systems into a series of interconnected compartments representing different metabolic pools. For instance, a two-pool model is often used to represent protein turnover, tracking the movement of the 15N label from the precursor pool to the end-product pool. cambridge.org More complex models, such as a three-pool model, have also been employed to calculate whole-body protein parameters. nih.govnih.gov
The analysis of the plasma [15N]glycine decay curve after administration of the tracer is a common technique. By fitting the decay data to a compartmental model, researchers can estimate the whole-body glycine nitrogen flux. nih.gov This flux represents the rate at which glycine nitrogen is turned over in the body and can be broken down into its constituent parts: de novo synthesis of glycine and the release of glycine from protein breakdown. nih.gov Studies have shown that de novo synthesis accounts for 18% to 27% of the glycine nitrogen flux, while protein breakdown contributes 62% to 73%. nih.gov
The end-product method is another widely used kinetic approach. This method measures the appearance of the 15N label in urinary end products like urea (B33335) and ammonia (B1221849). cambridge.org The rate of 15N excretion in these products is used to calculate the total nitrogen flux, from which protein synthesis rates can be derived. cambridge.org For example, after a single dose of [15N]glycine, the time course of 15N excretion in urinary ammonia and urea can be monitored to determine the flux of whole-body amino-N. cambridge.org
Research Findings from Kinetic Modeling and Compartmental Analysis:
| Parameter | Finding | Reference |
| Glycine Nitrogen Flux | The mean glycine nitrogen flux was determined to be 3.93 ± 0.42 mg N/kg/h. | nih.gov |
| Sources of Glycine Flux | De novo synthesis contributes 18-27% and protein breakdown contributes 62-73% to the total glycine nitrogen flux. | nih.gov |
| Pathways of Glycine Loss | Conversion to other amino acids and oxidation to excretory end products account for 30-42% of glycine N loss, while incorporation into protein accounts for 45-61%. | nih.gov |
| Protein Synthesis Rate | Compartmental analysis of plasma [15N]glycine decay yielded a mean total body protein synthesis rate of 3.56 g protein/kg/day. | nih.gov |
These models have been applied in various physiological and pathological contexts, such as studying the effects of different diets on protein turnover and assessing the metabolic impact of diseases like cancer. dntb.gov.uanih.gov The choice of the model and the end-product for analysis can influence the results, highlighting the importance of careful experimental design and data interpretation. researchgate.net
Bioinformatic and Statistical Analysis of GLYCINE (15N) Tracing Data
The data generated from GLYCINE (15N) tracer studies, particularly when combined with techniques like mass spectrometry, are often complex and high-dimensional, necessitating the use of sophisticated bioinformatic and statistical tools for analysis and interpretation.
High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (HRMS²) can detect the (M+1)/M pair peaks in cell metabolites after culturing with [15N]glycine. nih.gov This allows for the identification of nitrogen-containing metabolites derived from glycine. nih.gov Statistical methods are then employed to analyze the enrichment of 15N in these metabolites, providing insights into the activity of various metabolic pathways.
For example, in a study using A549 cancer cells, thirteen nitrogen-containing metabolites of glycine were identified. nih.gov Statistical analysis revealed that purine-containing metabolites such as adenine, adenosine (B11128), AMP, ADP, and ATP were highly sensitive to [15N]glycine enrichment, suggesting they could serve as biomarkers for monitoring glycine metabolism. nih.gov
In plant biology, statistical analysis of the correlation between the excess of 15N and 13C in plants treated with U-13C2, 15N-glycine is used to determine the proportion of intact glycine uptake. frontiersin.org For instance, a linear relationship with a specific slope can indicate the extent to which glycine is absorbed without being metabolized first. frontiersin.org
Bioinformatic tools are also crucial for analyzing the broader impact of altered glycine metabolism. For instance, ontology analysis can identify the biological processes and protein-protein interactions affected by changes in glycine flux. researchgate.net In studies of plant metabolism, transcriptomic analysis combined with 15N tracing helps to elucidate the molecular mechanisms of nitrogen transport and allocation. oup.com
Key Applications of Bioinformatic and Statistical Analysis:
Metabolite Identification: Identifying metabolites that are downstream of glycine in metabolic pathways. nih.gov
Biomarker Discovery: Pinpointing sensitive biomarkers for monitoring the state of glycine metabolism. nih.gov
Pathway Activity Assessment: Quantifying the flux through different metabolic pathways involving nitrogen. nih.gov
Intact Uptake Calculation: Determining the proportion of direct glycine uptake in organisms like plants. frontiersin.org
Gene Expression Correlation: Linking changes in gene expression to alterations in nitrogen metabolism. oup.com
These analytical approaches are critical for extracting meaningful biological insights from the raw data generated in GLYCINE (15N) tracer experiments.
Computational Simulations of Nitrogen Metabolic Networks
Computational simulations of nitrogen metabolic networks provide a systems-level understanding of how GLYCINE (15N) is utilized and how its metabolism is integrated with other cellular processes. These simulations often rely on genome-scale metabolic models (GSMMs) that encompass a comprehensive set of biochemical reactions within an organism.
By incorporating isotopic tracer data from GLYCINE (15N) experiments into these models, researchers can perform Metabolic Flux Analysis (MFA). MFA is a computational method used to quantify the rates (fluxes) of metabolic reactions throughout a network. mdpi.commdpi.com This approach allows for the prediction of how nitrogen is partitioned among various biosynthetic pathways.
For instance, combining 13C and 15N isotopic labeling with a Bayesian multi-model approach has been used to resolve both carbon and nitrogen fluxes simultaneously in mycobacteria. biorxiv.org This dual-isotope approach, which can utilize tracers like [15N]glycine, provides a more comprehensive picture of cellular metabolism than using a single isotope alone. rsc.org Such analyses have identified glutamate (B1630785) as a central hub for carbon-nitrogen and nitrogen metabolism in these organisms. biorxiv.org
Computational models can also be used to simulate the effects of genetic or environmental perturbations on nitrogen metabolism. For example, by simulating different nitrogen availability conditions, researchers can identify key reactions and gene regulations that affect nitrogen use efficiency. mdpi.com These in silico experiments can guide further experimental studies aimed at improving nitrogen utilization in agricultural plants. mdpi.com
Furthermore, computational calculations can be used to explore the fundamental properties of molecules like glycine. For example, calculations of the kinetic isotope effect (KIE) for 14N/15N substitution in polyglycine dimers can provide insights into the stability of protein secondary structures. mdpi.com
Advances Enabled by Computational Simulations:
Flux Quantification: Precise quantification of carbon and nitrogen fluxes in central metabolism, amino acid biosynthesis, and nucleotide biosynthesis. biorxiv.org
Network Hub Identification: Identification of key metabolic nodes, such as glutamate's central role in nitrogen metabolism. biorxiv.org
Reaction Directionality: Resolution of the directionality of metabolic reactions, such as those involved in glycine and serine biosynthesis. biorxiv.org
Systems-Level Understanding: Gaining a holistic view of how nitrogen metabolism is regulated and integrated within the entire cellular network.
Predictive Modeling: Simulating the metabolic consequences of genetic and environmental changes to guide bioengineering efforts. mdpi.com
Future Directions and Emerging Research Avenues for Glycine 15n Studies
Integration with Multi-Omics Technologies (e.g., Proteomics, Metabolomics)
The integration of Glycine (B1666218) (15N) tracing with multi-omics technologies, such as proteomics and metabolomics, represents a powerful approach to unraveling complex biological processes. This combination allows researchers to not only trace the metabolic fate of glycine but also to understand its impact on the broader network of proteins and metabolites.
In the realm of metabolomics , 15N-labeled glycine is instrumental in tracing the nitrogen flow through various metabolic pathways. nih.gov For instance, studies using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (HRMS²) can track the incorporation of the 15N label from glycine into a wide array of nitrogen-containing metabolites. nih.gov This method has been successfully employed to identify numerous metabolites derived from glycine, including purine (B94841) nucleosides like adenine, adenosine (B11128), AMP, ADP, and ATP, as well as S-adenosylmethionine and glutathione. nih.gov The ability to monitor these pathways provides valuable biomarkers for assessing the state of glycine metabolism. nih.gov
When combined with proteomics , Glycine (15N) serves as a crucial tool for studying protein turnover and synthesis. isotope.com By introducing 15N-glycine into a biological system, researchers can measure the rate of its incorporation into newly synthesized proteins, offering a dynamic view of proteome maintenance. isotope.comisotope.com This is particularly valuable in understanding the metabolic responses to various stimuli or disease states.
A developing area is the use of a "triomics" approach, which simultaneously analyzes metabolites, proteins, and histone modifications from a single sample. nih.gov This integrated methodology has the potential to reveal intricate connections between metabolism and epigenetics. nih.gov For example, by using 15N-labeled glycine, researchers can trace its influence on metabolic pathways and concurrently observe changes in the proteome and epigenetic markers, providing a holistic view of cellular regulation. nih.gov
The future of Glycine (15N) in multi-omics research lies in its application to more complex systems and the development of computational models to integrate these diverse datasets. This will enable a more comprehensive understanding of how glycine metabolism is interconnected with other cellular processes and how these networks are perturbed in disease.
Table 1: Applications of Glycine (15N) in Multi-Omics Studies
| Omics Technology | Application of Glycine (15N) | Key Research Findings |
|---|---|---|
| Metabolomics | Tracing nitrogen flux through metabolic pathways. | Identification of 13 nitrogen-containing metabolites derived from glycine, including purines and glutathione. nih.gov |
| Proteomics | Measuring protein turnover and synthesis rates. isotope.com | Provides a dynamic view of proteome maintenance and response to stimuli. isotope.comisotope.com |
| Triomics | Simultaneous analysis of metabolites, proteins, and histone modifications. | Reveals links between glycine metabolism, the proteome, and epigenetic regulation. nih.gov |
Development of Novel Isotopic Tracing Methodologies and Instrumentation
Advances in analytical instrumentation and methodologies are continually expanding the capabilities of Glycine (15N) tracing studies. The development of more sensitive and high-throughput instruments is crucial for detecting subtle changes in isotope enrichment and for analyzing complex biological samples.
A significant advancement is the development of systems that couple high-performance liquid chromatography (HPLC) with isotope ratio mass spectrometry (IRMS), sometimes referred to as LC-IRMS. ukri.orgnih.gov This technology allows for the compound-specific analysis of 15N, overcoming some of the challenges associated with sample preparation for gas chromatography (GC) analysis. ukri.org Novel systems are now capable of simultaneous analysis of both δ13C and δ15N in aqueous samples, which is particularly important for studying the interconnected cycles of carbon and nitrogen. nih.govresearchgate.net
Furthermore, the evolution of mass spectrometers, such as the introduction of bench-top isotope ratio mass spectrometers, has made this technology more accessible and easier to use. srainstruments.fr Modern instruments offer high performance in a compact design, with features like novel ion optics for improved sensitivity and high dispersion. srainstruments.fr For instance, the isoprime precisION is a high-performance stable isotope ratio mass spectrometer that offers flexibility for various research applications. elementar.com
In parallel with instrumentation, new data analysis approaches are being developed to extract more detailed information from 15N-tracing experiments. Numerical 15N-tracing models, for example, allow for the quantification of multiple, simultaneous gross nitrogen transformation rates. core.ac.uk This provides a more in-depth understanding of nitrogen dynamics compared to traditional isotope dilution methods, which often only provide total production and consumption rates. core.ac.uknih.gov
Table 2: Key Developments in Isotopic Tracing Methodologies and Instrumentation
| Development | Description | Impact on Glycine (15N) Studies |
|---|---|---|
| LC-IRMS Systems | Coupling of liquid chromatography with isotope ratio mass spectrometry. ukri.orgnih.gov | Enables compound-specific 15N analysis with simplified sample preparation. ukri.org Allows for simultaneous δ13C and δ15N analysis in aqueous samples. nih.govresearchgate.net |
| Advanced Mass Spectrometers | Development of compact, high-performance bench-top instruments with novel ion optics. srainstruments.fr | Increased accessibility, sensitivity, and ease of use for 15N analysis. srainstruments.fr |
| Numerical 15N-Tracing Models | Sophisticated data analysis methods to quantify specific nitrogen transformation rates. core.ac.uk | Provides a more detailed and process-specific understanding of nitrogen dynamics in complex systems. core.ac.uknih.gov |
Expansion into Underexplored Biological Systems and Environmental Niches
While Glycine (15N) has been extensively used in certain areas of research, its application is expanding into previously underexplored biological systems and environmental niches. This expansion is providing new insights into nitrogen cycling and metabolism in a variety of contexts.
In terrestrial ecosystems , 15N-glycine is being used to investigate the role of organic nitrogen in plant nutrition, particularly in agricultural and forest soils. researchgate.netmdpi.com Studies have shown that plants can directly take up glycine, and the use of dual-labeled 13C,15N-glycine helps to trace the fate of both the nitrogen and carbon atoms within the plant and soil microbial community. researchgate.netresearchgate.net This research is challenging the traditional view that plants rely solely on inorganic nitrogen sources. researchgate.net Long-term tracer studies are also crucial for understanding the fate of atmospheric nitrogen deposition in ecosystems. frontiersin.org
The gut microbiome is another emerging area for Glycine (15N) research. Isotope tracing studies are revealing the complex interplay between dietary components, gut bacteria, and host metabolism. nih.gov For example, research has shown that the gut pathobiont Bilophila wadsworthia can metabolize glycine, thereby influencing circulating glycine levels in the host and impacting metabolic status. medrxiv.orgmedrxiv.org Understanding how different amino acids, including glycine, are utilized by specific gut microbes could lead to novel prebiotic approaches to modulate the gut microbiota for improved health. frontiersin.org
In aquatic ecosystems , 15N-labeled compounds are used to study biogeochemical processes. researchgate.net Solid-state 15N NMR spectroscopy of natural organic matter from aquatic environments helps to characterize the forms of nitrogen present. colostate.edu
The application of Glycine (15N) in these diverse systems highlights its versatility as a tracer and its potential to answer fundamental questions about nitrogen metabolism and cycling across different scales, from the cellular to the ecosystem level.
Advanced Applications in Biomolecular Structure and Dynamics Research
Glycine (15N) plays a pivotal role in advanced research into the structure and dynamics of biomolecules, particularly proteins, using Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of 15N labels into proteins is a cornerstone of modern biomolecular NMR. chemie-brunschwig.ch
The availability of 15N-labeled proteins has enabled the development of three-dimensional 15N-dispersed NOESY experiments, which have significantly improved signal dispersion and simplified spectra, allowing for the structural determination of larger proteins with greater precision and speed. chemie-brunschwig.chckisotopes.com The one-bond coupling between a proton (¹H) and a nitrogen-15 (B135050) (¹⁵N) is a fundamental starting point for the heteronuclear NMR analysis of proteins, with the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Correlation) spectrum being a key experiment. duke.edu
Glycine itself has unique spectral characteristics in protein NMR. As the only amino acid with two alpha protons, it often displays distinct cross-peaks in COSY and TOCSY spectra. utexas.edu The chemical shift of the 15N amide nitrogen in glycine is typically found in a specific range, aiding in its identification within a protein spectrum. utexas.edu
Beyond static structure determination, 15N NMR relaxation studies provide insights into the internal dynamics of proteins. By analyzing the relaxation properties of 15N-labeled backbone amides, researchers can probe molecular motions on a wide range of timescales. This information is crucial for understanding protein function, allosteric regulation, and interactions with other molecules.
Future directions in this field include the development of new isotopic labeling strategies, such as site-specific labeling, to probe specific regions of a protein. chemie-brunschwig.chckisotopes.com Combining 15N labeling with other isotopes, like 13C and 2H (deuterium), further enhances the power of NMR for studying large and complex biomolecular systems. chemie-brunschwig.chckisotopes.com Furthermore, solid-state NMR of 15N-labeled samples is a powerful technique for studying insoluble proteins and protein aggregates, which are often associated with disease. researchgate.netacs.org The determination of the 15N chemical shift tensor provides detailed information about the local electronic environment and orientation of the amide group. acs.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Glycine (15N) |
| Adenine |
| Adenosine |
| Adenosine monophosphate (AMP) |
| Adenosine diphosphate (B83284) (ADP) |
| Adenosine triphosphate (ATP) |
| S-adenosylmethionine |
| Glutathione |
Q & A
Basic Research Questions
Q. How can researchers design robust sampling protocols for 15N-glycine tracer studies in metabolic flux analysis?
- Methodological Answer : Sampling schemes must balance statistical precision with practical constraints. For in vitro or cell culture studies, collect time-series samples to track isotopic incorporation rates (e.g., every 15–30 minutes for rapid turnover pathways like purine biosynthesis). Use high-resolution mass spectrometry (e.g., FT-ICR-MS) to distinguish isotopologues (e.g., 13C4,15N1-Asp vs. 13C4,14N1-Asp) . For in vivo studies, optimize tissue sampling intervals based on glycine pool dynamics, and include biological replicates (n ≥ 5) to account for variability .
Q. What experimental controls are critical for ensuring reproducibility in 15N-glycine labeling studies?
- Methodological Answer :
- Negative controls : Use unlabeled glycine to establish baseline natural 15N abundance (typically 0.3663 atom%) and account for isotopic dilution effects.
- Positive controls : Include cells or organisms with known glycine auxotrophy to validate tracer uptake efficiency.
- Technical replicates : Repeat extractions and analyses to quantify measurement error (e.g., <5% coefficient of variation for GC-MS) .
Q. How should researchers validate the purity and isotopic enrichment of 15N-glycine in experimental systems?
- Methodological Answer :
- Purity assessment : Use NMR or HPLC to confirm chemical purity (>98%) and rule out contaminants (e.g., serine or threonine cross-contamination).
- Isotopic enrichment : Quantify 15N abundance via elemental analyzer-isotope ratio mass spectrometry (EA-IRMS). Report enrichment as atom% excess (APE) relative to natural abundance .
Advanced Research Questions
Q. How can conflicting data on glycine’s metabolic origins (exogenous vs. endogenous) be resolved in 15N-tracer studies?
- Methodological Answer : Use dual-isotope labeling (e.g., 13C-3-phosphoglycerate + 15N-glycine) to differentiate de novo synthesis (from glucose via serine) versus direct uptake. In cell cultures, employ media-switch experiments: replace unlabeled glycine with 15N-glycine at defined time points and monitor label incorporation into purine rings (N7 position) . For in vivo models, combine tracer infusions with compartmental modeling to quantify glycine flux between tissues .
Q. What statistical approaches address low signal-to-noise ratios in natural 15N abundance studies of glycine metabolism?
- Methodological Answer :
- Bayesian hierarchical modeling : Accounts for nested variability (e.g., within-organelle, cellular, and tissue-level pools).
- Error propagation analysis : Quantify uncertainties in isotopic measurements and flux calculations using Monte Carlo simulations .
- Threshold criteria : Define a minimum detectable effect size (e.g., δ15N > 2‰) based on instrument precision and biological variability .
Q. What are the pitfalls in interpreting 15N-glycine incorporation data in systems with high endogenous glycine turnover (e.g., cancer cells)?
- Methodological Answer :
- Isotopic dilution : High intracellular glycine pools (e.g., 0.25 mM in blood) can dilute the tracer, requiring correction using mass-balance equations.
- Compartmentalization : Mitochondrial vs. cytoplasmic glycine pools may exhibit divergent labeling kinetics. Use subcellular fractionation or spatially resolved imaging (e.g., NanoSIMS) to resolve compartment-specific fluxes .
Data Interpretation and Contradiction Analysis
Q. How should researchers reconcile discrepancies between 15N-glycine tracer data and genomic/proteomic pathway annotations?
- Methodological Answer :
- Multi-omics integration : Cross-validate flux data with transcriptomic (e.g., glycine cleavage system gene expression) and proteomic (e.g., SHMT2 enzyme levels) datasets.
- Kinetic modeling : Parameterize enzyme Vmax/Km values using tracer-derived flux rates to test consistency with annotated pathways .
Q. What criteria establish causality between 15N-glycine metabolic flux and observed phenotypic outcomes (e.g., proliferation)?
- Methodological Answer : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Demonstrate dose-dependent 15N incorporation and phenotypic response.
- Causality : Use genetic knockouts (e.g., SHMT2−/− cells) to test if glycine flux is necessary/sufficient for the phenotype .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
